molecular formula C12H10ClNO3 B1491891 Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate CAS No. 1383581-66-5

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate

Cat. No. B1491891
CAS RN: 1383581-66-5
M. Wt: 251.66 g/mol
InChI Key: GHISNXFJSWDVCX-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 . It is used as a pharmaceutical and organic intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered oxazole ring, which is doubly unsaturated and contains one oxygen atom at position 1 and a nitrogen atom at position 3 . The oxazole ring is substituted at position 5 with a 2-chlorophenyl group and a carboxylate ester group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is soluble in water (35 g/L at 25°C) .

Scientific Research Applications

Metabolic Studies and Hypolipidemic Agents

The metabolism of ethyl oxazole compounds, like ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, has been studied in animals, showing hydrolysis of the ester linkage as the first metabolic reaction. Such studies highlight the compound's role as a new hypolipidemic agent, undergoing further biotransformations, including glucuronidation at the carboxyl group and ring cleavage of the furan group, across different species (Kobayashi et al., 1987).

Synthetic Methodologies

Research on ethyl oxazole carboxylates demonstrates their utility as intermediates for synthesizing various substituted oxazoles. For example, using a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions, variously substituted oxazoles have been synthesized from ethyl 2-chlorooxazole-4-carboxylate. This methodology allows for the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, showcasing the compound's versatility as a synthetic intermediate (Hodgetts & Kershaw, 2002).

Medicinal Chemistry

In the realm of medicinal chemistry, oxazole derivatives have been explored for their potential as transthyretin (TTR) amyloid fibril inhibitors. Compounds with a C(4) carboxyl group on the oxazole ring, especially those with specific aryl substitutions, have shown significant efficacy in reducing amyloidogenesis. This research indicates the potential therapeutic applications of oxazole derivatives in treating diseases associated with amyloid fibril formation (Razavi et al., 2005).

Antimicrobial Agents

The design and synthesis of new derivatives of pyrrole, incorporating oxazole fragments, have demonstrated potential in antimicrobial applications. Ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylates, transformed into target compounds through direct transformation and hydrolysis, have been identified as promising construction blocks for developing antimicrobial agents. Some of these derivatives exhibit high anti-staphylococcus activity, highlighting the role of ethyl carboxylate compounds in the search for new antimicrobial solutions (Biointerface Research in Applied Chemistry, 2020).

Safety and Hazards

Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

Future Directions

The future directions for research on Ethyl 5-(2-chlorophenyl)oxazole-2-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, it could be beneficial to investigate the specific activities of this compound .

Mechanism of Action

properties

IUPAC Name

ethyl 5-(2-chlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHISNXFJSWDVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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